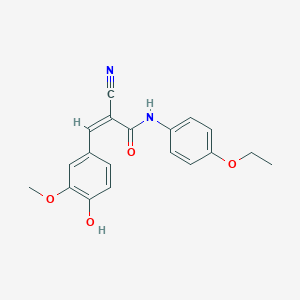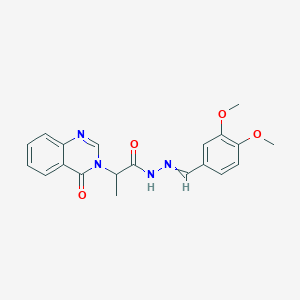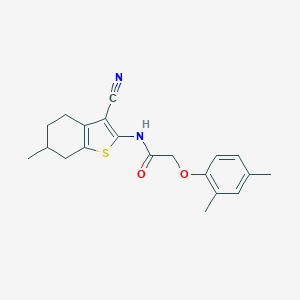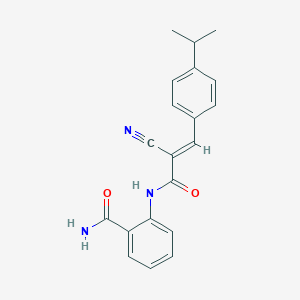
(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, also known as CEP, is a synthetic compound that has been widely used in scientific research. Its chemical formula is C20H19N1O4, and it has a molecular weight of 341.37 g/mol. CEP is a member of the enamide family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways. (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has also been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis, which is the formation of new blood vessels.
実験室実験の利点と制限
One advantage of using (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide in lab experiments is its versatility. It can be used in a variety of assays and experiments, and has been shown to have a wide range of biological activities. However, one limitation of using (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is its solubility. (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is not very soluble in water, which can make it difficult to use in some experiments.
将来の方向性
There are many potential future directions for research on (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide. One area of interest is its potential use as a therapeutic agent for cancer. (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been shown to inhibit the growth of various types of cancer cells, and may have potential as a cancer treatment. Another area of interest is its potential use in neurodegenerative diseases. (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been shown to have neuroprotective effects, and may have potential as a treatment for diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic applications of (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide.
合成法
(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide can be synthesized using a variety of methods. One popular method involves the reaction of 4-ethoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form an intermediate product. The intermediate product is then reacted with cyanoacetic acid to yield the final product, (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide.
科学的研究の応用
(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been studied in vitro and in vivo, and has shown promising results in various animal models.
特性
製品名 |
(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-16-7-5-15(6-8-16)21-19(23)14(12-20)10-13-4-9-17(22)18(11-13)24-2/h4-11,22H,3H2,1-2H3,(H,21,23)/b14-10- |
InChIキー |
VQCYVLOPTHUABU-UVTDQMKNSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/C#N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)



![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)

![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)